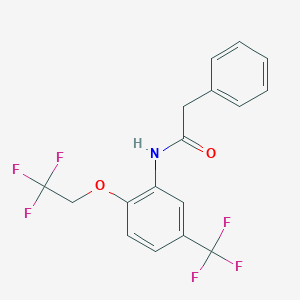
N-(4-chlorobenzoyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzoyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. CFM-2 belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of CFM-2 is not fully understood. However, studies have suggested that it acts on the GABAergic and glutamatergic systems in the brain, which are involved in regulating mood, anxiety, and cognition.
Biochemical and Physiological Effects:
CFM-2 has been found to modulate the activity of neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFM-2 is its high potency and selectivity for its target receptors. This makes it an ideal candidate for studying the role of these receptors in various neurological disorders. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CFM-2. One area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient synthesis methods for CFM-2 to facilitate its use in research and potential clinical applications.
In conclusion, CFM-2 is a promising compound with potential therapeutic uses in the treatment of various neurological disorders. Its high potency and selectivity make it an ideal candidate for studying the role of specific receptors in these disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Synthesis Methods
CFM-2 can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenyl)benzoic acid. This intermediate is then reacted with piperazine to yield CFM-2.
Scientific Research Applications
CFM-2 has been extensively studied for its potential in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has also been found to possess anticonvulsant and analgesic properties.
properties
Molecular Formula |
C18H17ClFN3O2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(4-chlorobenzoyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-3-1-13(2-4-14)17(24)21-18(25)23-11-9-22(10-12-23)16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,24,25) |
InChI Key |
SZLHRRHPGODDHZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)